molecular formula C10H19BrO2 B8732071 2-Bromoethyl octanoate CAS No. 5457-89-6

2-Bromoethyl octanoate

Cat. No.: B8732071
CAS No.: 5457-89-6
M. Wt: 251.16 g/mol
InChI Key: OKYMLPQEWYUPFT-UHFFFAOYSA-N
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Description

2-Bromoethyl octanoate is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

5457-89-6

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

2-bromoethyl octanoate

InChI

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-10(12)13-9-8-11/h2-9H2,1H3

InChI Key

OKYMLPQEWYUPFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromoethanol (4 g, 32 mmol) was added dropwise to a solution of octanoyl chloride (7.8 g, 48 mmol) and pyridine (5 mL) in benzene (50 mL). The reaction mixture was stirred at room temperature for 24 hours. After evaporation of benzene and pyridine under high vacuum, the residue was redissolved in benzene (100 mL). The solution was washed with water (50 mL), sulfuric acid solution (3×25 mL, 0.5 N), sodium bicarbonate solution (25 mL, 1N), and water (2×75 mL). The benzene layer was dried over Na2SO4. The drying agent was suction filtered, and the benzene was evaporated. The resulting oil was purified by silica gel chromatography using chloroform/methanol (9:1) to give 6.5 g of pure product. Yield 81%; liquid; IR (neat) 2930 and 2850 (aliphatic CH), 1730 (CO ester) cm-1 ; 1H NMR (CDCl3) 0.85-0.95 (t, CH3 (CH2)4), 1.20-1.40 (m, CH3 (CH2)4), 1.55-1.70 (m, CH2 CH2 CO), 2.25-2.40 (t, CH2 CH2 CO), 3.50-3.60 (t, O CH2 CH2 Br), 4.35-4.40 (t, O CH2 CH2 Br).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81%

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